molecular formula C14H11N3O3 B2707152 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide CAS No. 887884-03-9

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2707152
CAS No.: 887884-03-9
M. Wt: 269.26
InChI Key: DCHWYUBZAYLMIW-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a synthetic small molecule featuring the privileged 1,3,4-oxadiazole scaffold, a heterocycle of significant interest in medicinal chemistry and anticancer agent development . This compound is constructed from a 1,3,4-oxadiazole core substituted at the 2-position with a 2-methylbenzamide group and at the 5-position with a furan-2-yl ring. The 1,3,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the compound's pharmacokinetic profile . Researchers are increasingly investigating such 2,5-disubstituted-1,3,4-oxadiazole derivatives for their potent cytotoxic and antiproliferative activities against a range of malignant cell lines . The mechanism of action for this class of compounds is multifaceted and may involve the inhibition of key enzymes implicated in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The specific substitution pattern—incorporating both the furan and ortho-methyl benzamide groups—is designed to optimize interactions with biological targets, a strategy supported by structure-activity relationship (SAR) studies . This reagent is intended for use in biochemical research, high-throughput screening, and the synthesis of novel derivatives for pharmacological evaluation. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-9-5-2-3-6-10(9)12(18)15-14-17-16-13(20-14)11-7-4-8-19-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHWYUBZAYLMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330507
Record name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887884-03-9
Record name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with an appropriate amine and formaldehyde in ethanol . This method allows for the formation of the oxadiazole ring, which is crucial for the compound’s biological activity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring can lead to amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide demonstrates activity against various bacterial strains, making it a candidate for antibiotic development .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it inhibits cell proliferation in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antitubercular Activity

This compound has also been tested against Mycobacterium tuberculosis. Its effectiveness is attributed to its ability to inhibit enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of the bacteria .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Ampicillin16High

Case Study 2: Anticancer Mechanism

In vitro studies on lung cancer cells treated with N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-y]-2-methylbenzamide showed significant inhibition of cell growth with a percentage growth inhibition of 75% at a concentration of 50 µM after 48 hours of treatment.

Cell LineConcentration (µM)% Growth Inhibition
A5495075
MDA-MB-2315068

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below summarizes structural and functional differences between N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide and analogous compounds:

Compound Name / ID Core Heterocycle Benzamide Substituent Key Functional Groups Biological Activity
This compound (Target) 1,3,4-Oxadiazole 2-Methyl Furan, methyl Inferred antifungal (analogy to LMM11)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole 4-Sulfamoyl (cyclohexyl/ethyl) Furan, sulfonamide Antifungal (C. albicans, Paracoccidioides)
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole 2-Methoxy, 2-methoxyphenyl Methoxy, thiadiazole Insecticidal, fungicidal
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide 4,5-Dihydro-1,3,4-oxadiazole 4-Chloro, thioxo Thioxo, chloro Not explicitly reported (structural focus)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 2,4-Difluoro Chloro, fluoro Antiparasitic (analogy to nitazoxanide)

Key Observations:

  • Heterocycle Core: The oxadiazole core in the target compound and LMM11 provides rigidity and metabolic stability, whereas thiadiazole () and thiazole () cores introduce sulfur atoms, altering electronic properties and target interactions.
  • Electron-Donating Groups (EDGs): Methyl (Target) and methoxy () groups improve lipophilicity and bioavailability. Sulfonamide (LMM11): Enhances hydrogen bonding and enzyme inhibition (e.g., thioredoxin reductase) .

Structure-Activity Relationship (SAR) Insights

Heterocycle Core:

  • Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to enzymatic degradation .
  • Thiazoles (e.g., ) are more effective in targeting anaerobic organisms via redox mechanisms .

Benzamide Substituents:

  • Methyl (Target): Enhances lipophilicity, favoring passive diffusion across fungal cell membranes.
  • Sulfonamide (LMM11): Improves target specificity through hydrogen bonding with thioredoxin reductase .
  • Chloro/Fluoro (): Increase potency but may reduce solubility, requiring formulation adjustments.

Furan vs. Other Aromatic Groups:

  • The furan-2-yl group in the target compound and LMM11 provides π-stacking capability, whereas methoxyphenyl () or chlorophenyl () groups offer steric and electronic diversity.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with 1,3,4-oxadiazole moieties. The general synthetic pathway includes:

  • Formation of 1,3,4-Oxadiazole : The initial step often involves the condensation of furan derivatives with appropriate carboxylic acids or amines to form the oxadiazole ring.
  • Amidation : The oxadiazole derivative is then reacted with 2-methylbenzoyl chloride to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antitubercular Activity

A study reported that derivatives containing the oxadiazole moiety exhibited significant antitubercular activity against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for synthesized compounds were as follows:

CompoundMIC (µg/ml)
Fa3.125
Fb3.125
Fc25.0
Fd50.0
Fe12.5
INH0.25

These results indicate that compounds Fa and Fb are particularly promising candidates for further development as antitubercular agents due to their low MIC values .

Anticancer Activity

Research has highlighted the potential anticancer properties of 1,3,4-oxadiazole derivatives. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymes : Compounds have shown activity against various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cell lines, leading to increased apoptosis .

The mechanism by which this compound exhibits its biological activities is thought to involve:

  • Interaction with Enzymes : The oxadiazole moiety can bind to specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively interact with target proteins through hydrogen bonding and hydrophobic interactions .

Case Studies

Several case studies have been documented regarding the efficacy of oxadiazole derivatives:

  • Antitubercular Efficacy : In a study involving a series of furan-substituted oxadiazoles, compounds demonstrated significant binding affinity toward the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme, suggesting a novel mechanism for inhibiting bacterial growth .
  • Anticancer Potential : A review highlighted various 1,3,4-oxadiazole derivatives that have been synthesized and tested against different cancer cell lines. These studies indicated that structural modifications could enhance cytotoxicity and selectivity towards malignant cells .

Q & A

Q. What are the established synthetic routes and characterization methods for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide?

The compound is typically synthesized via cyclocondensation of furan-2-carbohydrazide with substituted benzoyl chlorides. Microwave-assisted synthesis (e.g., 80–100°C, 15–20 min) improves reaction efficiency compared to conventional heating . Characterization involves:

  • TLC for purity assessment (e.g., silica gel plates, ethyl acetate/hexane eluent).
  • NMR (¹H/¹³C) to confirm substituent integration and oxadiazole ring formation (e.g., ¹H peaks at δ 7.2–8.1 ppm for aromatic protons; ¹³C peaks at 165–170 ppm for carbonyl groups) .
  • FTIR for functional group identification (e.g., C=O stretch at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 311.2) .

Q. What biological activities are reported for this compound and related oxadiazole derivatives?

Oxadiazole derivatives exhibit antimicrobial, antitumor, and anti-inflammatory properties. For example:

  • Antimicrobial activity : MIC values as low as 3.125 µg/mL against Mycobacterium tuberculosis (H37Rv) in alamar blue assays .
  • Antitumor potential : IC₅₀ values <10 µM in cancer cell lines via apoptosis induction (mechanism linked to reactive oxygen species modulation) .
  • Anti-inflammatory activity : COX-2 inhibition (IC₅₀ ~5 µM) in enzyme-linked immunosorbent assays (ELISAs) .

Q. How is the compound’s structural stability assessed in drug design?

The oxadiazole ring enhances metabolic stability by resisting enzymatic hydrolysis. X-ray crystallography (e.g., SHELXL refinement) confirms planarity and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.1 Å) . Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, indicating thermal stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding derivatives of this compound?

Poor yields (e.g., <30%) may arise from steric hindrance or side reactions. Strategies include:

  • Microwave optimization : Adjusting irradiation time (e.g., 25 min vs. 15 min) and solvent polarity (DMF vs. THF) .
  • Catalyst screening : Use of triethylamine or DMAP to accelerate cyclization .
  • Precursor modification : Introducing electron-withdrawing groups (e.g., –NO₂) on the benzamide moiety to enhance reactivity .

Q. How to address contradictory bioactivity data between in vitro and in vivo models?

Discrepancies may arise from poor pharmacokinetics. Solutions include:

  • ADME profiling : Assess logP (optimal range: 2–5) and aqueous solubility (e.g., shake-flask method). Compounds violating Lipinski’s rules (e.g., logP >5) show reduced bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Formulation adjustments : Encapsulation in liposomes or PEGylation to enhance half-life .

Q. What computational methods validate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to targets like Mycobacterium tuberculosis Enoyl-ACP reductase (e.g., Glide SP scoring). Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with NAD⁺ .
  • Molecular dynamics (MD) : Run 100-ns simulations (e.g., GROMACS) to assess binding stability (RMSD <2.0 Å) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity to guide structural optimization .

Q. How to resolve discrepancies in NMR spectral assignments for complex derivatives?

Overlapping signals (e.g., aromatic protons) can be clarified via:

  • 2D NMR : HSQC and HMBC to map ¹H-¹³C correlations (e.g., distinguishing oxadiazole C2 vs. C5 carbons) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen connectivity .
  • DFT calculations : Predict chemical shifts (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data .

Methodological Tables

Q. Table 1. Key Characterization Data for this compound

ParameterValue/MethodReference
Melting Point185–187°C
¹H NMR (DMSO-d₆)δ 2.45 (s, 3H, CH₃), 7.2–8.1 (m, ArH)
ESI-MS (m/z)311.2 [M+H]⁺
FTIR (KBr, cm⁻¹)1680 (C=O), 1600 (C=N)

Q. Table 2. Biological Activity Comparison with Analogues

CompoundBioactivity (IC₅₀/MIC)TargetReference
N-[5-(furan-2-yl)-oxadiazol]MIC = 3.125 µg/mL (M. tuberculosis)Enoyl-ACP Red.
4-Chloro analogueIC₅₀ = 4.8 µM (COX-2 inhibition)COX-2 enzyme
Thiadiazole derivativeIC₅₀ = 9.3 µM (HeLa cells)Apoptosis

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